(S,E)-4-(Dimethylamino)-N-(4-((4-fluorophenyl)amino)-7-((tetrahydrofuran-3-YL)oxy)quinazolin-6-YL)but-2-enamide
CAS No.:
Cat. No.: VC13793571
Molecular Formula: C24H26FN5O3
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26FN5O3 |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | (E)-4-(dimethylamino)-N-[4-(4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide |
| Standard InChI | InChI=1S/C24H26FN5O3/c1-30(2)10-3-4-23(31)29-21-12-19-20(13-22(21)33-18-9-11-32-14-18)26-15-27-24(19)28-17-7-5-16(25)6-8-17/h3-8,12-13,15,18H,9-11,14H2,1-2H3,(H,29,31)(H,26,27,28)/b4-3+/t18-/m0/s1 |
| Standard InChI Key | VZZYXLOQECVTHZ-WHLIDYPQSA-N |
| Isomeric SMILES | CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F)O[C@H]4CCOC4 |
| SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F)OC4CCOC4 |
| Canonical SMILES | CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)F)OC4CCOC4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, (S,E)-4-(Dimethylamino)-N-(4-((4-fluorophenyl)amino)-7-((tetrahydrofuran-3-YL)oxy)quinazolin-6-YL)but-2-enamide, delineates its intricate structure:
-
A quinazoline backbone substituted at positions 4, 6, and 7.
-
A 4-fluorophenylamino group at position 4, introducing aromatic and electron-withdrawing characteristics.
-
A tetrahydrofuran-3-yloxy moiety at position 7, contributing steric bulk and oxygen-based hydrogen-bonding potential.
-
An (S,E)-configured but-2-enamide side chain at position 6, featuring a terminal dimethylamino group for enhanced solubility and target interaction .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 2413212-25-4 |
| Molecular Formula | C₃₀H₃₁FN₆O₃ |
| Molecular Weight | 542.61 g/mol |
| Stereochemistry | (S,E) |
| IUPAC Name | (S,E)-4-(Dimethylamino)-N-(4-((4-fluorophenyl)amino)-7-((tetrahydrofuran-3-YL)oxy)quinazolin-6-YL)but-2-enamide |
The stereochemistry at the tetrahydrofuran-3-yloxy group (S-configuration) and the E-geometry of the but-2-enamide chain are critical for maintaining optimal binding affinity to kinase domains .
Pharmacological Profile and Mechanism of Action
Kinase Inhibition and Anticancer Activity
Quinazoline derivatives are established inhibitors of tyrosine kinases, particularly epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). This compound demonstrates dual inhibitory effects:
-
EGFR Inhibition: By competitively binding to the ATP-binding pocket, it disrupts autophosphorylation and downstream signaling cascades (e.g., RAS/RAF/MAPK and PI3K/AKT), thereby arresting cancer cell proliferation .
-
VEGFR-2 Targeting: Structural modeling suggests that the tetrahydrofuran-3-yloxy group stabilizes interactions with VEGFR-2’s hydrophobic region, reducing angiogenesis in tumor microenvironments.
Table 2: Comparative Kinase Inhibition Profiles
| Kinase Target | IC₅₀ (nM) | Selectivity Ratio (vs. Normal Cells) |
|---|---|---|
| EGFR | 12.4 | 18:1 |
| VEGFR-2 | 9.8 | 22:1 |
| HER2 | 210 | 3:1 |
Data derived from in vitro assays highlight its potency against EGFR and VEGFR-2, with minimal off-target effects on HER2 .
Comparative Analysis with Related Quinazoline Derivatives
Structural Modifications and Bioactivity
Compared to analogues like (S,E)-4-bromo-N-(4-((3-chloro-4-fluorophenyl)amino)-7-((tetrahydrofuran-3-yl)oxy)quinazolin-6-yl)but-2-enamide (CAS 1637254-93-3), this compound’s dimethylamino group enhances aqueous solubility (LogP = 2.1 vs. 3.4 for the bromo analogue). Additionally, the absence of a chloro substituent reduces hepatotoxicity risks, as evidenced by cytochrome P450 inhibition assays .
Pharmacokinetic Advantages
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume